molecular formula C14H19FN2O2 B13057786 Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate

Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B13057786
M. Wt: 266.31 g/mol
InChI Key: ABMWQTWKPOPMIO-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . This compound is known for its unique structural features, which include a piperidine ring substituted with a fluoro group and a methylamino group, as well as a benzyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and methylamino groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

benzyl (3S,4S)-3-fluoro-4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H19FN2O2/c1-16-13-7-8-17(9-12(13)15)14(18)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13-/m0/s1

InChI Key

ABMWQTWKPOPMIO-STQMWFEESA-N

Isomeric SMILES

CN[C@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CNC1CCN(CC1F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.